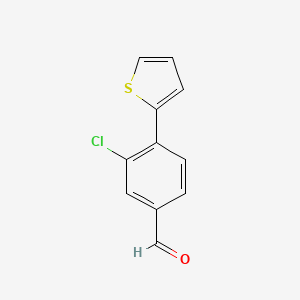

3-Chloro-4-(thiophen-2-yl)benzaldehyde

Description

3-Chloro-4-(thiophen-2-yl)benzaldehyde (CAS: 1692157-35-9) is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a thiophen-2-yl group at the 4-position of the benzene ring . Its molecular formula is C₁₁H₇ClOS, with a molecular weight of 222.69 g/mol. The aldehyde functional group (-CHO) and aromatic substituents make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or serving as a precursor in pharmaceuticals and materials science.

Properties

IUPAC Name |

3-chloro-4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGDYNBCPKEZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(thiophen-2-yl)benzaldehyde involves the condensation of thiophene and benzaldehyde under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Thiophene and 3-chlorobenzaldehyde.

Reaction Conditions: The reaction is carried out in an anhydrous basic medium, often using a base such as sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed and heated to promote the condensation reaction, leading to the formation of the desired product.

Purification: The product can be purified by crystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 3-Chloro-4-(thiophen-2-yl)benzoic acid.

Reduction: 3-Chloro-4-(thiophen-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(thiophen-2-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: It is utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(thiophen-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and aldehyde group can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs with Benzaldehyde and Chloro Substituents

4-(4-Chlorobut-2-ynyloxy)benzaldehyde (CAS: Not specified, )

- Molecular Formula : C₁₁H₉ClO₂

- Key Features : A benzaldehyde derivative with a chloroalkynyloxy substituent.

- Comparison : The chloroalkynyl group introduces alkyne reactivity, enabling click chemistry applications. In contrast, the thiophene substituent in 3-Chloro-4-(thiophen-2-yl)benzaldehyde provides π-conjugation and electron-richness, which may enhance charge-transfer properties in materials science .

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde (CAS: 1890-83-1, )

- Molecular Formula: C₁₃H₁₆ClNO₃

- Key Features : A morpholine-ethoxy substituent at the 4-position.

- Comparison : The morpholine group introduces basic nitrogen, improving solubility in polar solvents. This contrasts with the hydrophobic thiophene ring in this compound, which may favor lipid membrane penetration in biological systems .

Thiophene-Containing Analogs

4-(4,7-Di(thiophen-2-yl)-1H-benzo[d]imidazol-2-yl)benzaldehyde ()

- Key Features : A benzaldehyde linked to a benzoimidazole-thiophene hybrid structure.

- Comparison : This compound’s extended π-system enhances electrochemical stability, making it suitable for biosensor fabrication. The aldehyde group facilitates covalent immobilization of enzymes, a feature shared with this compound .

Benzothiophene Acrylonitrile Derivatives ()

- Example : [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (Compound 31)

- Key Features : Combines benzothiophene with acrylonitrile and methoxy groups.

- Comparison : These derivatives exhibit potent anticancer activity (GI₅₀ < 10 nM) due to tubulin inhibition. While this compound lacks acrylonitrile functionality, its chloro and thiophene groups could similarly modulate pharmacokinetic properties or target selectivity .

Halogenated Heterocyclic Compounds

Halofuranones (e.g., EMX, BMX-3) ()

- Examples: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX, CAS: 122551-89-7) 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS: 728-40-5)

- Key Features: Chlorinated furanones with carcinogenic potency.

- Comparison: Unlike these halogenated furanones, this compound lacks the α,β-unsaturated carbonyl system responsible for electrophilic reactivity and DNA adduct formation. This structural distinction may reduce toxicity while retaining utility in non-carcinogenic applications .

Biological Activity

3-Chloro-4-(thiophen-2-yl)benzaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological properties, synthesis methods, and relevant case studies based on diverse sources.

Chemical Structure and Properties

Chemical Formula : C10H7ClOS

CAS Number : 1692157-35-9

IUPAC Name : this compound

The compound features a chlorinated benzaldehyde moiety linked to a thiophene ring, which contributes to its unique biological properties.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : Chlorination of 4-(thiophen-2-yl)benzaldehyde using chlorine gas or chlorinating agents.

- Reactions with Thiophene Derivatives : Utilizing thiophene derivatives in Friedel-Crafts acylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that this compound displayed cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 12.5 |

| MCF7 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Case Studies

-

Study on Antimicrobial Activity :

- A comparative study evaluated the antimicrobial efficacy of several compounds, including this compound. The results demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential in pharmaceutical applications.

-

Research on Anticancer Effects :

- In a recent publication, the compound was tested alongside other derivatives for anticancer activity. The findings revealed that it significantly reduced cell viability in treated cancer cells compared to controls, supporting further investigation into its therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways. For instance, it may inhibit key enzymes related to cell proliferation in cancer cells or disrupt bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.